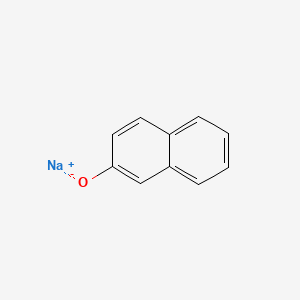

2-Naphthalate de sodium

Vue d'ensemble

Description

Sodium 2-naphtholate, with the chemical formula C10H7NaO, is a sodium salt of 2-naphthol. It appears as a grayish-white powder that becomes reddish or brownish upon exposure to light and air . This compound is widely used in organic synthesis and serves as a reagent in various chemical reactions .

Applications De Recherche Scientifique

Sodium 2-naphtholate has diverse applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis and in the preparation of dyes and pigments.

Biology: It serves as a precursor for various biologically active compounds.

Medicine: It is used in the synthesis of pharmaceutical intermediates.

Industry: It is employed in the production of antioxidants, sterilants, and liquid crystal materials.

Mécanisme D'action

Target of Action

Sodium 2-naphtholate, also known as sodium naphthalen-2-olate, primarily targets naphthalene anions . These anions are selected according to their drift speed through nitrogen buffer gas in a tandem drift tube ion mobility spectrometer .

Mode of Action

The compound interacts with its targets through a process called photodetachment . This involves exposing the target anions to a pulse of tunable light that induces either photodissociation or electron photodetachment . The photodetachment action spectrum of the 2-naphtholate anion exhibits a band system spanning 380–460 nm .

Biochemical Pathways

The carboxylation reaction of sodium 2-naphthoxide is a key biochemical pathway affected by sodium 2-naphtholate . This reaction involves the formation of sodium 2-naphthoxide-CO2 complex, followed by an electrophilic attack by the carbon of the CO2 moiety on the naphthalene ring . Another pathway involves the alkylation of sodium 2-naphtholate, which yields high ratios of O/O+C alkylation when conducted in THF, in benzene, and in water .

Pharmacokinetics

It’s known that the compound is a grayish-white powder that becomes reddish or brownish on exposure to light and air . This suggests that the compound’s bioavailability may be influenced by environmental conditions such as light and air exposure.

Result of Action

The primary result of sodium 2-naphtholate’s action is the photodetachment of electrons from naphthalene anions . This process results in a series of peaks in the photodetachment action spectrum of the 2-naphtholate anion . In the carboxylation reaction, the electrophilic attack by the carbon of the CO2 moiety on the naphthalene ring leads to the formation of new compounds .

Action Environment

The action of sodium 2-naphtholate is influenced by environmental factors such as light and air exposure . For instance, the compound becomes reddish or brownish on exposure to light and air . Additionally, the alkylation of sodium 2-naphtholate yields high ratios of O/O+C alkylation when conducted in THF, in benzene, and in water , suggesting that the solvent environment can influence the compound’s action.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Sodium 2-naphtholate can be synthesized through the sulfonation and alkali fusion of refined naphthalene. The process involves sulfonating naphthalene with 98% sulfuric acid, followed by salting-out, alkali-fusing, acidifying, and distilling .

Industrial Production Methods: The industrial production of sodium 2-naphtholate follows a similar process, optimizing the sulfonation and alkali fusion steps to reduce production costs and minimize environmental impact .

Analyse Des Réactions Chimiques

Types of Reactions: Sodium 2-naphtholate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 2-naphthoquinone.

Reduction: It can be reduced to form 2-naphthol.

Substitution: It participates in nucleophilic substitution reactions, such as the Kolbe-Schmitt reaction.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: The Kolbe-Schmitt reaction involves carbon dioxide and sodium hydroxide under high pressure and temperature.

Major Products:

Oxidation: 2-naphthoquinone

Reduction: 2-naphthol

Substitution: Sodium 2-hydroxy-1-naphthoate

Comparaison Avec Des Composés Similaires

- Sodium 1-naphtholate

- Sodium 2-naphthoxide

- Sodium β-naphtholate

Comparison: Sodium 2-naphtholate is unique due to its specific reactivity in the Kolbe-Schmitt reaction, leading to the formation of sodium 2-hydroxy-1-naphthoate. In contrast, sodium 1-naphtholate and sodium 2-naphthoxide have different reactivity patterns and are used in different synthetic applications .

Propriétés

Numéro CAS |

875-83-2 |

|---|---|

Formule moléculaire |

C10H8NaO |

Poids moléculaire |

167.16 g/mol |

Nom IUPAC |

sodium;naphthalen-2-olate |

InChI |

InChI=1S/C10H8O.Na/c11-10-6-5-8-3-1-2-4-9(8)7-10;/h1-7,11H; |

Clé InChI |

ZNYPFGRLOVXIFH-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C=C(C=CC2=C1)[O-].[Na+] |

SMILES canonique |

C1=CC=C2C=C(C=CC2=C1)O.[Na] |

| 875-83-2 | |

Numéros CAS associés |

135-19-3 (Parent) |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes sodium 2-naphtholate useful in organic synthesis?

A: Sodium 2-naphtholate is the sodium salt of 2-naphthol, acting as a potent nucleophile in organic reactions. This reactivity stems from the electron-donating nature of the naphthoxide anion, making it particularly useful for alkylation and carboxylation reactions. [, , ]

Q2: Can you elaborate on the impact of macrocyclic polyethers on the alkylation of sodium 2-naphtholate?

A: Research has shown that macrocyclic polyethers, such as benzo-18-crown-6 and 4,7,13,16,21,24-hexaoxabicyclo[8.8.8]hexacosane, significantly enhance the ratio of O-alkylation to C-alkylation in reactions with sodium 2-naphtholate. [, ] This effect is attributed to the specific complexation of the sodium cation by the polyether, which facilitates the dissociation of the unreactive ion-pair aggregates and promotes the formation of the more reactive "naked" anion. []

Q3: What is the interaction between sodium 2-naphtholate and cetylpyridinium chloride in an aqueous solution?

A: Studies reveal that sodium 2-naphtholate forms a non-fluorescent complex with cetylpyridinium chloride in aqueous solutions. [] This interaction leads to a decrease in the fluorescence intensity of 2-naphtholate, especially at concentrations below the critical micelle concentration of cetylpyridinium chloride. [] At higher concentrations, dynamic interactions between 2-naphtholate ions and cetylpyridinium micelles further contribute to fluorescence quenching. []

Q4: Are there examples of sodium 2-naphtholate being employed in catalytic applications?

A: Yes, a mixture of 2-naphthol and sodium 2-naphtholate has proven effective as a bifunctional catalyst in direct aldol reactions. [] This combination facilitates the formation of hydroxyketones in high yields, highlighting the potential of sodium 2-naphtholate in catalytic organic transformations. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4'-thiomethyl benzophenone](/img/structure/B1613092.png)

![3-Carboethoxy-3'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1613095.png)